molecular formula C10H10O3 B155675 4-Cyclopropoxybenzoic acid CAS No. 62577-90-6

4-Cyclopropoxybenzoic acid

Cat. No. B155675
CAS RN: 62577-90-6
M. Wt: 178.18 g/mol
InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzoic acid is not directly discussed in the provided papers. However, related compounds and synthetic methods that could potentially be applied to the synthesis of 4-cyclopropoxybenzoic acid are mentioned. For instance, the synthesis of benzannulated seven-membered O-heterocycles from cyclopropane derivatives is described, which involves a Lewis acid mediated ring opening of cyclopropanes . This method could potentially be adapted for the synthesis of 4-cyclopropoxybenzoic acid by choosing appropriate starting materials and reaction conditions.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as multicomponent tandem double cyclization , stereoselective [4+2] cycloadditions , and ring-opening cyclization of cyclopropanes . These methods demonstrate the versatility of cyclopropane derivatives in organic synthesis and their potential utility in constructing complex molecular architectures, including those similar to 4-cyclopropoxybenzoic acid.

Molecular Structure Analysis

The molecular structures of compounds related to 4-cyclopropoxybenzoic acid have been characterized using techniques such as X-ray crystallography . For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid has been determined, which shares a similar benzoic acid moiety with 4-cyclopropoxybenzoic acid . Understanding the crystal structure of such compounds can provide insights into the potential molecular structure of 4-cyclopropoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyclopropane rings or benzoic acid derivatives is highlighted in several papers. For instance, cyclopropenone-caged compounds have been used for SPAAC crosslinking , and 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for solid-phase synthesis of heterocyclic scaffolds . These studies suggest that 4-cyclopropoxybenzoic acid could also participate in various chemical reactions, potentially serving as a building block for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-cyclopropoxybenzoic acid are not directly reported, the properties of structurally related compounds can be inferred. For example, the solubility of co-crystals formed with hydroxy benzoic acids has been studied , and the spectroscopic properties of new azo disperse dyes derived from a hydroxybenzoic acid derivative have been characterized . These studies provide a foundation for predicting the properties of 4-cyclopropoxybenzoic acid, such as solubility and spectroscopic behavior.

Scientific Research Applications

1. Intermediate for Value-Added Compounds

4-Hydroxybenzoic acid (4-HBA) is a significant intermediate for producing various high-value bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and metabolic engineering have enabled the synthesis of 4-HBA-based products, including resveratrol and vanillyl alcohol, using 4-HBA as the starting feedstock (Wang et al., 2018).

2. Antimicrobial Agents

Parabens, which are esters of 4-hydroxybenzoic acid, are used as anti-microbial agents in various products. Their metabolism in human and minipig skin involves hydrolysis to 4-hydroxybenzoic acid, indicating the potential application of 4-HBA derivatives in dermal absorption and toxicity studies (Jewell et al., 2007).

3. Electrochemical Immunosenors

Innovative applications in electrochemical immunosensors involve the use of 4-aminobenzoic acid (PABA) to reduce graphene oxide. This leads to the creation of hybrid nanocomposites for sensitive detection of aflatoxin B1, demonstrating the potential of 4-HBA derivatives in the field of biosensing and diagnostics (Shi et al., 2020).

4. Synthesis of Azo Disperse Dyes

4-Hydroxybenzo[h]quinolin-2-(1H)-one, a derivative of 4-HBA, has been used in the synthesis of novel azo dyes. These dyes have applications in various industries, showcasing the versatility of 4-HBA derivatives in chemical manufacturing and textile industries (Rufchahi & Gilani, 2012).

5. Antioxidant Capacity Determination

4-HBA has been used as a trapping agent for radicals in a novel electrochemical method to determine antioxidant capacity. This indicates the role of 4-HBA derivatives in analytical chemistry, particularly in assessing the antioxidant properties of various substances (Wang et al., 2009).

6. Synthesis of Benzannulated O-Heterocycles

Cyclopropane derivatives, including those related to 4-HBA, have been used in the synthesis of benzannulated seven-membered O-heterocycles. These compounds show promise in developing novel antifungal therapeutic reagents, highlighting the medicinal chemistry applications of 4-HBA derivatives (Cao et al., 2019).

7. Functionalized Platforms in Biosensors

4-Aminobenzoic acid (4-ABA) has been used to create functionalized platforms for the immobilization of biomolecules in biosensors. This application underscores the significance of 4-HBA derivatives in the development of biosensors and biotechnological tools (Ferreira et al., 2015).

Safety And Hazards

The safety information available indicates that 4-Cyclopropoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUANULXCHKBPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614126
Record name 4-(Cyclopropyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropoxybenzoic acid

CAS RN

62577-90-6
Record name 4-(Cyclopropyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropoxybenzoic acid
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Synthesis routes and methods I

Procedure details

The intermediate 4-cyclopropyloxybenzoic acid was prepared as follows: A 66.5 g. portion of ethyl 4-hydroxybenzoate was dissolved in 800 ml. of dimethylformamide and to the solution was added 83.0 g. of anhydrous potassium carbonate and 5 g. of potassium iodide. To the resulting stirred suspension was added 60.5 g. of cyclopropyl bromide. The stirred reaction mixture was refluxed for 6 days and the hot reaction mixture was filtered to remove the inorganic solids which were washed well with dimethylformamide. The combined filtrate and dimethylformamide washings were evaporated in vacuo and the remaining liquid-solid residue was taken up in a mixture of 500 ml. of water and 500 ml. of ether. The resulting mixture was shaken well and the layers were separated. The aqueous layer was extracted with 200 ml. of ether. The combined ether solutions were washed successively with two 250 ml. portions of aqueous potassium hydroxide solution, next with 200 ml. 0.5N hydrochloric acid and then with two 100 ml. portions of water. The ether solution was dried over anhydrous magnesium sulfate and the ether removed in vacuo to yield, as an amber liquid, 36.2 g. of ethyl 4-cyclopropyloxy-benzoate.
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Synthesis routes and methods II

Procedure details

To a −78° C. solution of 1-bromo-4-(cyclopropoxy)benzene (33 g, 154.9 mmol) in tetrahydrofuran (500 mL) add 1.6 M butyl lithium in hexane (96.8 mL, 154.9 mmol) while maintaining a temperature below −70° C. Stir the mixture at −78° C. for 20 minutes after the addition. Add dry ice (464.6 mmol) in 3 portions 5 minutes apart. Stir the mixture at −78° C. for 30 minutes. Remove the cooling bath and quench the mixture with 10% sodium hydrogen sulfate (NaHSO4) (200 mL). Warm the mixture to ambient temperature and extract 3× with EtOAc (300 mL). Combine the organics and wash once with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Suspend the residue in diethyl ether and filter. Dry the solid in a vacuum oven to give the title compound (12.9 g, 47%): MS (m/z): 179 (M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org

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